
6,7-dimethoxy-2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
説明
6,7-Dimethoxy-2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is a compound with complex chemical properties and a significant role in various synthetic and analytical applications.
Synthesis Analysis
- Kametani et al. (1975) discussed the reductive cyclization of a related isoquinoline compound using triethyl phosphite, yielding a structurally related benz [c] acridine derivative (Kametani, Fujimoto, & Mizushima, 1975).
- Markaryan et al. (2000) described the synthesis of isoquinoline derivatives, including compounds with nitrophenyl groups, which are structurally related to the compound (Markaryan, Arustamyan, Avetisyan, Markaryan, & Asatryan, 2000).
Molecular Structure Analysis
- Studies on molecular structure are essential for understanding the chemical behavior of this compound. However, specific studies on the exact molecular structure of this compound were not found in the current search.
Chemical Reactions and Properties
- Seng et al. (1990) investigated the reactivity of a related 6,7-dimethoxytetrahydroisoquinoline compound with nitrous acid, resulting in a nitroso derivative, highlighting its reactive nature under certain conditions (Seng, McConnell, & Mower, 1990).
科学的研究の応用
Synthesis and Chemical Properties
- Tetrahydroisoquinolines, including 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, have been studied extensively for their synthesis methods and chemical properties. Kametani et al. (1971) explored the synthesis of these compounds using the Pschorr reaction, which is significant for understanding their chemical behavior and potential applications (Kametani, Takahashi, Sugahara, Koizumi, & Fukumoto, 1971).
- In the field of electrochemistry, Sainsbury and Todd (1992) conducted studies on the electrochemical oxidation of aromatic ethers, including tetrahydroisoquinolines, which contributes to our understanding of their electrochemical behaviors and potential for various applications (Sainsbury & Todd, 1992).
Pharmacological Potential
- The pharmacological potential of tetrahydroisoquinolines has been a subject of research, with studies exploring their local anesthetic activity, toxicity, and structure-toxicity relationships. Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized tetrahydroisoquinoline derivatives, revealing insights into their potential medical applications (Azamatov et al., 2023).
- Analgesic and anti-inflammatory effects of certain tetrahydroisoquinoline derivatives have been studied by Rakhmanova et al. (2022), highlighting the potential of these compounds in pain management and inflammation control (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).
Biomedical Applications
- Tetrahydroisoquinolines, including 6,7-dimethoxy derivatives, have been investigated for their role in various biomedical applications. Gitto et al. (2010) synthesized a series of these compounds and evaluated their anticonvulsant effects, which is crucial for the development of new therapeutic agents for epilepsy (Gitto, De Luca, Ferro, Agnello, Russo, De Sarro, & Chimirri, 2010).
特性
IUPAC Name |
6,7-dimethoxy-2-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-14-7-8-19(12-15(14)10-18(17)24-2)11-13-3-5-16(6-4-13)20(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYZKZNZKJCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



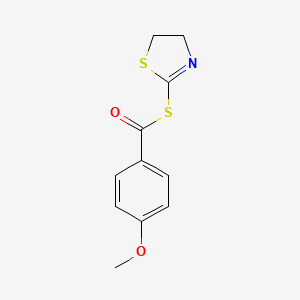

![1-(1,3-benzodioxol-5-yl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5639053.png)
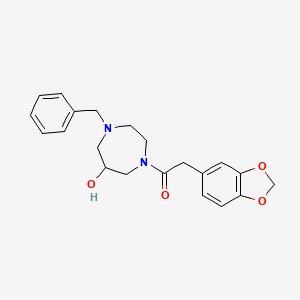
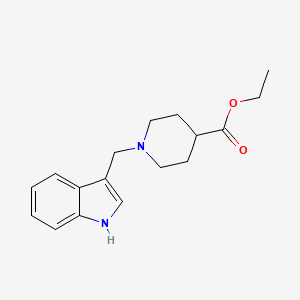
![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)
![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)
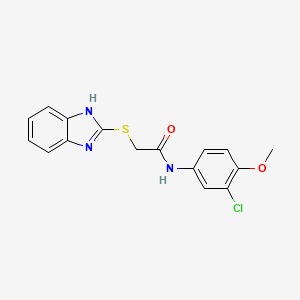

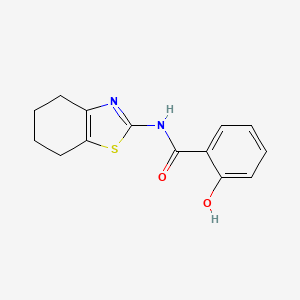
![6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)
![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)